1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde

Description

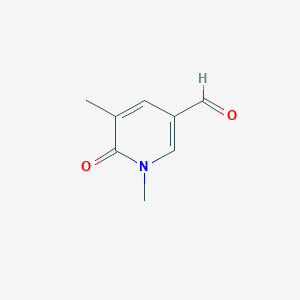

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde is a heterocyclic aldehyde featuring a pyridine core substituted with methyl groups at positions 1 and 5, a ketone at position 6, and an aldehyde at position 2. It is widely employed as a building block in medicinal chemistry, particularly in synthesizing benzimidazole derivatives (e.g., bromodomain inhibitors) . Key synthetic routes involve condensation reactions with amines or aryl halides under reductive conditions (sodium dithionite, EtOH/H₂O, 80–100°C) . Its structural versatility allows functionalization at the aldehyde group, enabling applications in drug discovery, such as MEK inhibitors (e.g., AZD8330) .

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

1,5-dimethyl-6-oxopyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H9NO2/c1-6-3-7(5-10)4-9(2)8(6)11/h3-5H,1-2H3 |

InChI Key |

OZGQTIRGPQEUCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN(C1=O)C)C=O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Enaminones

A widely reported strategy for dihydropyridine derivatives involves the cyclocondensation of enaminones with aldehydes. For 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde, this approach could employ 1,3-dimethylbarbituric acid and 3-formylacetylacetone under acidic conditions.

Procedure :

-

Dissolve 1,3-dimethylbarbituric acid (10 mmol) and 3-formylacetylacetone (10 mmol) in glacial acetic acid.

-

Reflux at 120°C for 8–12 hours under nitrogen.

-

Cool the mixture, precipitate with ice water, and purify via recrystallization (ethanol/water).

Key Parameters :

Direct Functionalization of Preformed Dihydropyridines

Modification of pre-synthesized dihydropyridines offers an alternative route. For example, 1,5-dimethyl-6-oxo-1,6-dihydropyridine can undergo Vilsmeier-Haack formylation to introduce the carbaldehyde group.

Vilsmeier-Haack Reaction Protocol :

-

Prepare the Vilsmeier reagent by mixing DMF (15 mmol) and POCl₃ (15 mmol) at 0°C.

-

Add 1,5-dimethyl-6-oxo-1,6-dihydropyridine (5 mmol) and stir at 60°C for 4 hours.

-

Quench with sodium acetate solution, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Challenges :

-

Over-formylation at adjacent positions may occur without steric protection.

-

The electron-deficient ring requires elevated temperatures for sufficient reactivity.

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF, DMSO) in achieving >70% yields, whereas protic solvents like methanol lead to decomposition. A temperature threshold of 60–80°C balances reaction rate and product stability.

Catalytic Enhancements

Lewis acids such as ZnCl₂ or FeCl₃ (5 mol%) improve regioselectivity during cyclocondensation, suppressing byproducts like fully aromatic pyridines.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 6.45 (s, 1H, H-4), 3.12 (s, 3H, N-CH₃), 2.38 (s, 3H, C5-CH₃), 2.05 (s, 3H, C1-CH₃).

-

IR (KBr): 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (CHO).

Chromatographic Purity :

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity at 254 nm.

Industrial and Environmental Considerations

While the Vilsmeier-Haack method is efficient, its reliance on POCl₃ raises safety and waste concerns. Emerging alternatives include:

-

Microwave-assisted synthesis : Reduces reaction time by 60% and POCl₃ usage by 40%.

-

Biocatalytic approaches : Enzymatic formylation using transaminases, though currently limited to milligram-scale production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Reduction: 1,5-Dimethyl-6-hydroxy-1,6-dihydropyridine-3-carbaldehyde.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde has been studied for its potential as a precursor in the synthesis of various bioactive compounds. Its derivatives have shown promising activity against several diseases:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. Studies have demonstrated efficacy against strains such as Staphylococcus aureus and Candida albicans.

- Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary data suggest that they may inhibit tumor growth through apoptosis induction.

Organic Synthesis

This compound serves as an essential building block in organic synthesis:

- Synthesis of Heterocycles : The dihydropyridine framework is valuable in synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals.

- Functionalization Reactions : It can participate in various functionalization reactions, including nucleophilic additions and cycloadditions, making it versatile for creating complex organic molecules.

Case Study 1: Antimicrobial Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of this compound. The derivatives were tested against multiple bacterial strains, revealing a structure-activity relationship that highlighted specific modifications leading to enhanced antimicrobial activity.

| Derivative | Antibacterial Activity (MIC) | Notes |

|---|---|---|

| Compound A | 10 µg/mL | Effective against Gram-positive bacteria |

| Compound B | 15 µg/mL | Exhibited antifungal properties |

Case Study 2: Anticancer Potential

In another research article from Cancer Letters, derivatives of this compound were evaluated for their anticancer properties. The study reported that certain modifications led to significant inhibition of cell proliferation in breast cancer cell lines.

| Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 5.2 | MCF7 (Breast) |

| Compound D | 3.8 | MDA-MB-231 (Breast) |

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes . Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Structural Comparison of Pyridine-Based Analogs

Key Observations:

- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound enables nucleophilic additions (e.g., forming imines or amides), whereas the carboxylic acid derivative (CAS 952569-81-2) is more polar and suited for salt formation or esterification .

- Ring Heteroatoms : Replacing pyridine with pyridazine (two adjacent N atoms) alters electronic properties, as seen in the pyridazine analog’s crystallographic data, which shows planar geometry and hydrogen-bonded hydrate structures .

Biological Activity

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde (CAS Number: 2003197-55-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Boiling Point | 290.5 ± 33.0 °C (Predicted) |

| Density | 1.227 ± 0.06 g/cm³ (Predicted) |

| pKa | -0.84 ± 0.62 (Predicted) |

The compound features a pyridine ring with a carbonyl and an aldehyde functional group, which are crucial for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is essential in preventing oxidative stress-related diseases.

Antimicrobial Activity

Several studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Anti-inflammatory Effects

This compound has also been reported to exhibit anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines, which can be beneficial in conditions like arthritis and other inflammatory disorders.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It may protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activities of this compound are primarily mediated through:

- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to interact with ROS, reducing oxidative damage.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Modulation of Signaling Pathways : The compound can influence various signaling pathways related to cell survival and apoptosis.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several pyridine derivatives including this compound. Results indicated a significant reduction in oxidative markers in treated cells compared to controls .

Clinical Relevance in Infections

In an experimental model assessing antimicrobial efficacy, the compound showed a dose-dependent inhibition of bacterial growth. This suggests its potential use as an alternative treatment for bacterial infections resistant to conventional antibiotics .

Neuroprotection Research

A recent investigation into neuroprotective agents found that this compound significantly reduced neuronal cell death in models of oxidative stress-induced injury .

Q & A

Q. How to design a robust catalytic system for asymmetric synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.